N-[1-(1-adamantyl)ethyl]-4-methoxybenzenesulfonamide
Overview
Description
N-[1-(1-adamantyl)ethyl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H27NO3S and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.17116490 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Methodologies
- The compound and its related structures have been used in various synthetic procedures. For example, reductions with lithium in low molecular weight amines and ethylenediamine have been described, showcasing the compound's utility in the debenzylation of N-benzylamide and lactams, which are resistant to hydrogenolysis with hydrogen and a catalyst. This demonstrates the compound's role in facilitating reductions and debenzylations in organic synthesis (Garst et al., 2000).
Antitumor and Antimicrobial Activities
- Studies on novel chiral and achiral derivatives of the compound have shown in vitro anti-HIV and antifungal activities, highlighting its potential in developing new therapeutic agents (Zareef et al., 2007).
- Synthesis and evaluation of substituted indazole derivatives for their antiproliferative and apoptotic activities against human tumor cell lines have been conducted. Some derivatives have shown significant antiproliferative activity, underscoring the compound's relevance in cancer research (Abbassi et al., 2014).
Materials Science
- The compound has been involved in the study of molecular storage solutions for incorporating small molecules in crystalline matrices, which is of interest for structure elucidation, decontamination, and slow release of active ingredients. This highlights its utility in materials science and chemistry for developing new storage and delivery systems (Schwenger et al., 2015).
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-13(19-10-14-7-15(11-19)9-16(8-14)12-19)20-24(21,22)18-5-3-17(23-2)4-6-18/h3-6,13-16,20H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNKMWXKPAIPJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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